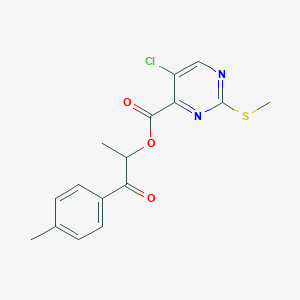
(2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to reduce pain, inflammation, and fever. It was first synthesized in 1969 and was approved for use in the United States in 1978. Diflunisal is a derivative of salicylic acid and is structurally similar to aspirin.
Mécanisme D'action
(2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting COX enzymes, (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
(2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation, pain, and fever, as well as inhibit the aggregation of proteins such as beta-amyloid and alpha-synuclein. (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid can have off-target effects, which can complicate the interpretation of results. Additionally, (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid can have variable pharmacokinetics, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for research on (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in cancer treatment. Additionally, there is ongoing research on the development of new derivatives of (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid that may have improved pharmacokinetics and therapeutic efficacy.
Méthodes De Synthèse
(2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid can be synthesized by the esterification of 3,4-difluorobenzoyl chloride with (R)-2-methyl-1-butanol in the presence of a base such as sodium hydroxide. The resulting ester is then hydrolyzed to form (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid.
Applications De Recherche Scientifique
(2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has been shown to have neuroprotective effects and can reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease. In Parkinson's disease, (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid has been shown to inhibit the aggregation of alpha-synuclein, which is a protein that is involved in the pathogenesis of the disease. In cancer, (2R)-4-(3,4-Difluorophenyl)-2-methylbutanoic acid has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
(2R)-4-(3,4-difluorophenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(11(14)15)2-3-8-4-5-9(12)10(13)6-8/h4-7H,2-3H2,1H3,(H,14,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSFUIWHLXULHE-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC(=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)



![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)
![Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2613177.png)
![1-(3-Nitrophenyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2613178.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613180.png)